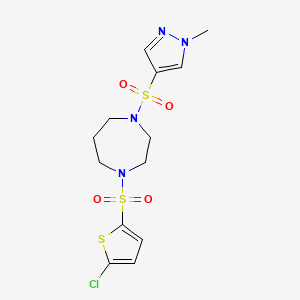![molecular formula C19H14FN3O3S2 B2617847 2-((3-fluorobenzyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 687569-23-9](/img/structure/B2617847.png)
2-((3-fluorobenzyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pyrimidin-4-one, a type of heterocyclic aromatic organic compound similar to pyrimidine . It contains a fluorobenzylthio group, a nitrophenyl group, and a dihydrothieno group attached to the pyrimidin-4-one core .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as other pyrimidin-4-ones, have been synthesized through the annulation of ynals with amidines . This method features a broad substrate scope and mild conditions .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
The synthesis of related pyrimidine derivatives has been explored due to their significant biological activities. For instance, Gorle et al. (2016) synthesized a series of pyrimidine linked with morpholinophenyl derivatives, showing notable larvicidal activity against mosquito larvae. This study highlights the potential of pyrimidine derivatives in developing environmentally friendly pest control agents (Gorle et al., 2016).
Anticancer Properties
Pyrimidine derivatives have been evaluated for their anticancer properties. Harsha et al. (2018) investigated new pyrimidine derivatives for their cytotoxic activity on various cancer cell lines, demonstrating promising anticancer activities. Such studies indicate the potential of pyrimidine compounds in cancer therapy, offering a pathway for new drug development (Harsha et al., 2018).
Fluorescent Probe Design
Wang et al. (2012) developed a reaction-based fluorescent probe for the discrimination of thiophenols over aliphatic thiols, showcasing the application of pyrimidine derivatives in chemical sensing. This research underscores the utility of these compounds in environmental and biological monitoring, highlighting their versatility beyond pharmacological applications (Wang et al., 2012).
Nuclear Magnetic Resonance Studies
The structural analysis of bicyclic thiophene derivatives, including compounds with similarities to the one , has been facilitated by NMR studies. Hirohashi et al. (1975) demonstrated the use of NMR to observe spin couplings over seven bonds in bicyclic thiophene derivatives, illustrating the importance of these techniques in understanding the molecular structure and behavior of complex organic compounds (Hirohashi et al., 1975).
Antibacterial and Antifungal Activity
The exploration of thieno[2,3-d]pyrimidin-4(3H)-one derivatives for their antibacterial and antifungal properties has yielded promising results. Kahveci et al. (2020) synthesized new derivatives, finding some to exhibit higher antifungal activity against Candida species than the standard drug fluconazole. This underscores the potential of such compounds in addressing antibiotic-resistant infections (Kahveci et al., 2020).
Mecanismo De Acción
Target of Action
The primary target of the compound 2-{[(3-fluorophenyl)methyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is the Aldehyde Dehydrogenase (ALDH) enzyme, specifically the ALDH1A isoforms . These isoforms have been individually implicated in cancer stem-like cells and in chemoresistance .
Mode of Action
The compound 2-{[(3-fluorophenyl)methyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one interacts with the ALDH1A isoforms, inhibiting their activity . This inhibition disrupts the normal function of these enzymes, which can lead to a decrease in the viability of cancer stem-like cells .
Biochemical Pathways
The inhibition of ALDH1A isoforms by 2-{[(3-fluorophenyl)methyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one affects the aldehyde metabolism pathway . This can lead to an accumulation of aldehydes within the cell, which can cause cellular damage and potentially lead to cell death .
Result of Action
The molecular and cellular effects of 2-{[(3-fluorophenyl)methyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one’s action include the inhibition of ALDH1A isoforms, disruption of aldehyde metabolism, and potential induction of cell death in cancer stem-like cells .
Propiedades
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O3S2/c20-13-3-1-2-12(10-13)11-28-19-21-16-8-9-27-17(16)18(24)22(19)14-4-6-15(7-5-14)23(25)26/h1-7,10H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIFWDRSPZSDDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])SCC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-fluorobenzyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

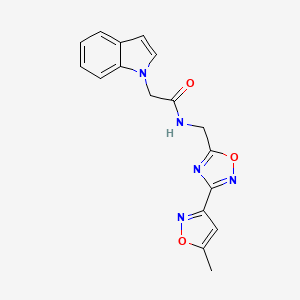
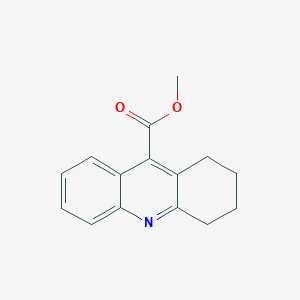
![N-[(4-methoxyphenyl)methyl]-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2617768.png)

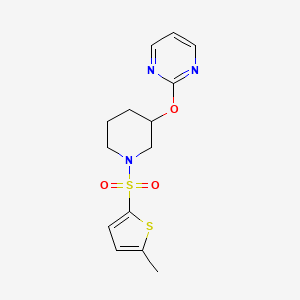
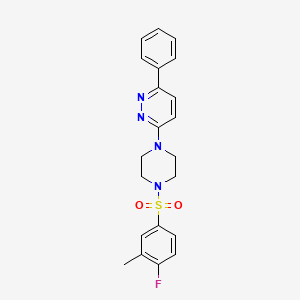
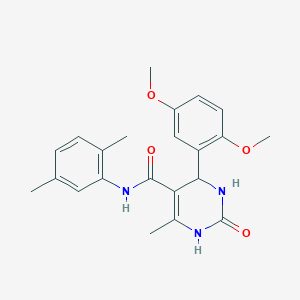
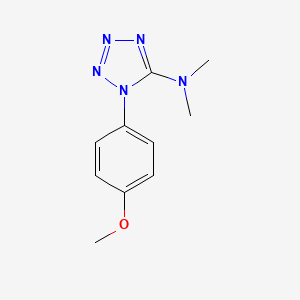
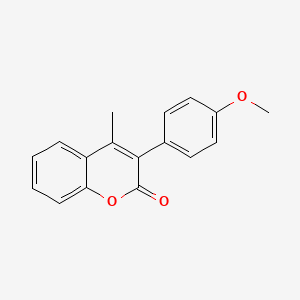
![[3-(2-Chlorophenyl)-1-methylpyrazol-4-yl]-(4-prop-2-ynylpiperazin-1-yl)methanone](/img/structure/B2617779.png)
![4-Bromobenzo[d]oxazol-2-amine](/img/structure/B2617780.png)
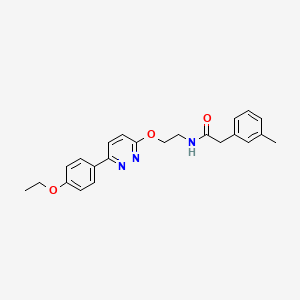
![2-((benzo[d]oxazol-2-ylthio)methyl)-5-hydroxy-4H-pyran-4-one](/img/structure/B2617783.png)
